molecular formula C11H4ClF3NNaO2 B11833168 Sodium 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate

Sodium 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B11833168
M. Wt: 297.59 g/mol
InChI Key: GECKZLCWHNPYJO-UHFFFAOYSA-M
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Description

Sodium 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate is a chemical compound that belongs to the quinoline family It is characterized by the presence of a chlorine atom at the 4th position, a trifluoromethyl group at the 7th position, and a carboxylate group at the 3rd position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Doebner-Miller reaction, and Friedländer synthesis.

    Introduction of the Chlorine Atom: Chlorination at the 4th position can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).

    Carboxylation: The carboxylate group can be introduced through carboxylation reactions using carbon dioxide (CO2) under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed:

    Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Sodium 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Sodium 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 4-Chloro-7-(trifluoromethyl)quinoline
  • 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline
  • 4-Chloro-6-methylquinoline
  • 4-Amino-7-chloroquinoline

Comparison: Sodium 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate is unique due to the presence of the carboxylate group at the 3rd position, which imparts distinct chemical properties and reactivity. This differentiates it from other similar compounds that may lack this functional group or have different substituents at various positions on the quinoline ring.

Properties

Molecular Formula

C11H4ClF3NNaO2

Molecular Weight

297.59 g/mol

IUPAC Name

sodium;4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate

InChI

InChI=1S/C11H5ClF3NO2.Na/c12-9-6-2-1-5(11(13,14)15)3-8(6)16-4-7(9)10(17)18;/h1-4H,(H,17,18);/q;+1/p-1

InChI Key

GECKZLCWHNPYJO-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1C(F)(F)F)C(=O)[O-])Cl.[Na+]

Origin of Product

United States

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